molecular formula C9H13Cl2NO B2775441 3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one CAS No. 2229276-05-3

3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one

Cat. No. B2775441
CAS RN: 2229276-05-3
M. Wt: 222.11
InChI Key: KTABCTITGRYDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one is a chemical compound with the empirical formula C5H8Cl2O . It is a liquid at 20°C and should be stored under inert gas due to its air sensitivity .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it has been used in the zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl)oxacyclobutane catalyzed by scandium triflates . Another method involves the substitution of poly[3,3-bis(3-chloromethyl)oxetane] (PBCMO) with potassium carboxylate and sodium azide in DMSO .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two chloromethyl groups attached to the same carbon .


Chemical Reactions Analysis

This compound has been used in the zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl)oxacyclobutane . The molar fraction of γ-butyrolactone repeating units in the random copolymer keeps 50%, which is independent of the monomer conversions or polymerization time when the feed ratio of [γ-butyrolactone]/[3,3-bis(chloromethyl)oxacyclobutane] is higher than 2 .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a molecular weight of 155.02 .

Scientific Research Applications

Mechanism of Action on DNA

Research has demonstrated that certain chloroethylating agents, like 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU), can covalently cross-link DNA under physiological conditions. These agents prevent cross-linking by methyl substitution at either carbon atom of the 2-chloroethyl portion, highlighting the specificity of interaction required for DNA alkylation and cross-linking processes (Lown & McLaughlin, 1979).

Carbamoylation of Biomolecules

The ability of nitrosoureas to carbamoylate the alpha-amino groups of amino acids and proteins under physiological conditions has been established, indicating their potential role in altering the function and structure of cellular proteins. This carbamoylation process is considered significant in understanding the physiological effects of nitrosoureas (Wheeler, Bowdon, & Struck, 1975).

Antineoplastic Properties

Studies have explored the use of chloroethylating nitrosoureas, such as BCNU, in the treatment of anaplastic gliomas, demonstrating the therapeutic potential of these compounds in cancer treatment. These studies provide insights into the dose-dependent therapeutic effects and associated toxicities, offering a basis for optimizing treatment protocols (Walker et al., 1978).

Synthesis of Site-Directed Antineoplastic Agents

The synthesis of new nucleoside phosphoraziridines aimed at increasing the selectivity of antitumor agents toward DNA synthesis sites has been reported. These studies are crucial for the development of more effective and selective cancer therapies (Breiner et al., 1990).

Effects on Macromolecular Synthesis

Research into the effects of alkylating agents on DNA, RNA, and protein synthesis in mouse skin has revealed insights into the biological mechanisms underlying the initiation of tumorigenesis. This research contributes to our understanding of how chemical agents interact with cellular macromolecules to induce carcinogenic changes (Slaga, Bowden, Shapas, & Boutwell, 1973).

Safety and Hazards

This compound is classified as an extremely hazardous substance . It is harmful if swallowed or inhaled . In case of exposure, victims should be moved to fresh air, and emergency personnel should avoid self-exposure .

properties

IUPAC Name

3,3-bis(chloromethyl)-1-cyclobutylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl2NO/c10-4-9(5-11)6-12(8(9)13)7-2-1-3-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTABCTITGRYDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2=O)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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